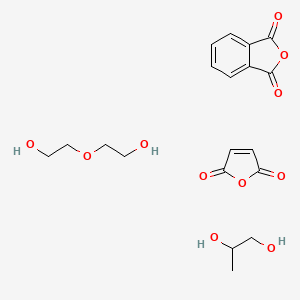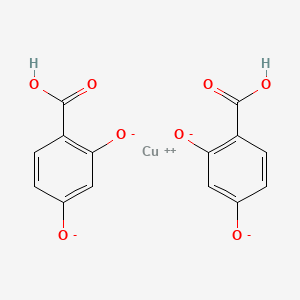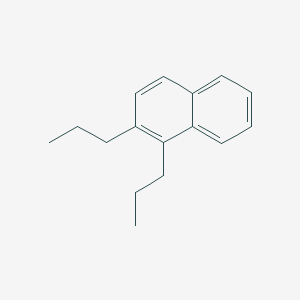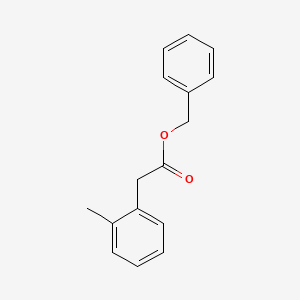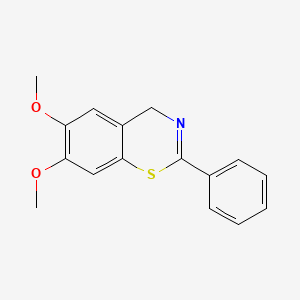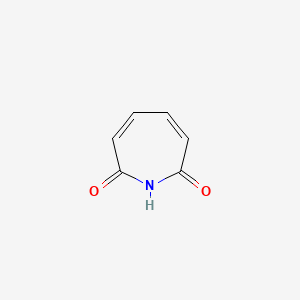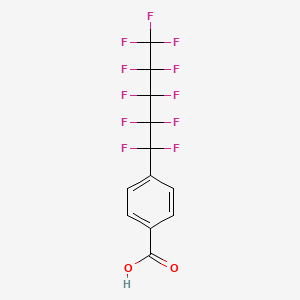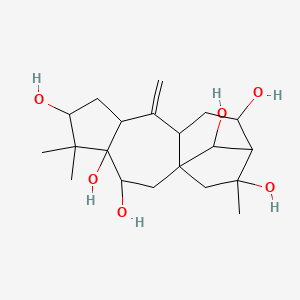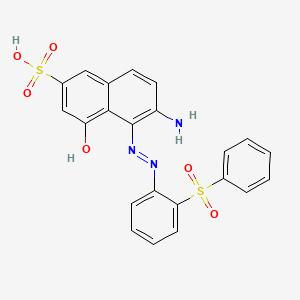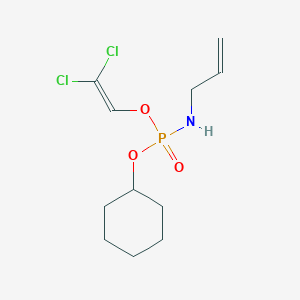
3-Chloro-4-ethoxycinnamohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxycinnamohydroxamic acid typically involves the reaction of 3-chloro-4-ethoxycinnamic acid with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted cinnamohydroxamic acids, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-hydroxycinnamohydroxamic acid
- 4-Ethoxycinnamohydroxamic acid
- 3-Chloro-4-methoxycinnamohydroxamic acid
Uniqueness
3-Chloro-4-ethoxycinnamohydroxamic acid is unique due to the presence of both chloro and ethoxy substituents on the cinnamic acid moiety. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other cinnamohydroxamic acids.
Propiedades
Número CAS |
25357-02-2 |
|---|---|
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
(E)-3-(3-chloro-4-ethoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10-5-3-8(7-9(10)12)4-6-11(14)13-15/h3-7,15H,2H2,1H3,(H,13,14)/b6-4+ |
Clave InChI |
HSPGJPTZBIXNJN-GQCTYLIASA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


